molecular formula C8H7F3N2O2 B1409184 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid CAS No. 1228898-50-7

3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid

Cat. No.: B1409184
CAS No.: 1228898-50-7
M. Wt: 220.15 g/mol
InChI Key: CUXBWTSKNSJLOD-UHFFFAOYSA-N
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Description

3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid: is a chemical compound that features a pyridine ring substituted with an amino group at the 3-position, a trifluoromethyl group at the 2-position, and an acetic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure the correct substitution pattern on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds, while the acetic acid group can participate in ionic interactions .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid group.

    2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of an amino group.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains chlorine atoms instead of an amino group

Uniqueness

3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid is unique due to the presence of both an amino group and an acetic acid group on the pyridine ring, along with the trifluoromethyl group.

Properties

IUPAC Name

2-[3-amino-2-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)7-6(12)4(1-2-13-7)3-5(14)15/h1-2H,3,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXBWTSKNSJLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CC(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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